Amoxicillin Embonate is a semi-synthetic antibiotic derived from the penicillin class, specifically designed to enhance the pharmacological properties of amoxicillin. It exhibits a broad spectrum of antibacterial activity against various Gram-positive and Gram-negative bacteria, making it a critical agent in treating bacterial infections in both humans and animals. The compound is characterized by its stability in acidic environments, which is a significant advantage over some other antibiotics that degrade under similar conditions.
Amoxicillin Embonate is synthesized from 6-aminopenicillanic acid and p-hydroxyphenylglycine methyl ester through enzymatic processes or chemical synthesis. Its development is rooted in the need for effective antibiotic therapies to combat increasing bacterial resistance.
Amoxicillin Embonate belongs to the beta-lactam antibiotics, specifically classified under the penicillins. This classification is based on its structural characteristics, which include a beta-lactam ring essential for its antibacterial activity.
The synthesis of Amoxicillin Embonate can be achieved through several methods, including:
Amoxicillin Embonate has a complex molecular structure characterized by:
The molecular formula is , with a molecular weight of approximately 365.4 g/mol.
Amoxicillin Embonate undergoes various chemical reactions relevant to its therapeutic use:
Amoxicillin Embonate exerts its antibacterial effect primarily through inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the transpeptidation process that cross-links peptidoglycan layers.
Amoxicillin Embonate is widely used in clinical settings for treating various infections including:
Additionally, it serves as a model compound in pharmaceutical research aimed at developing new antibiotics with improved efficacy against resistant bacteria. The ongoing exploration of its derivatives continues to contribute valuable insights into antibiotic design and resistance mechanisms.
Amoxicillin embonate (CAS 119229-00-4) is an ionic pair complex formed between the broad-spectrum β-lactam antibiotic amoxicillin and embonic acid (pamoic acid). Chemically classified as an aminopenicillin salt, it retains the core β-lactam structure of penicillin derivatives but incorporates a hydroxyl group on the phenylglycine side chain, enhancing its spectrum against Gram-negative bacteria [2] [7]. The embonate anion (C₂₃H₁₆O₆) confers unique physicochemical properties distinct from parent amoxicillin or its more common salts like amoxicillin trihydrate [4] [10].
The complex exists in a 2:1 stoichiometry, where two amoxicillin molecules associate with one divalent embonate anion. This configuration significantly alters solubility and bioavailability profiles. Key molecular characteristics include:
Table 1: Molecular Identity of Amoxicillin Embonate
Property | Value | Source |
---|---|---|
Molecular Formula | C₅₅H₅₄N₆O₁₆S₂ | [4] [10] |
Molecular Weight | 1119.18 g/mol | [10] |
CAS Registry Number | 119229-00-4 | [4] [10] |
Stereochemistry | Absolute configuration at 8 chiral centers | [4] |
SMILES Notation | Complex structure with amoxicillin and embonate linkages | [10] |
The embonate moiety features two naphthol rings connected by a methylene bridge, creating a bulky, lipophilic anion. This structure drives hydrophobic interactions within the gastrointestinal tract, directly influencing drug release kinetics [9].
The development of penicillin salts emerged from efforts to overcome limitations of early penicillin G (benzylpenicillin), notably acid instability and narrow antimicrobial spectrum. Amoxicillin (α-amino-hydroxy-benzylpenicillin) was first synthesized in 1972 as a semisynthetic derivative of 6-aminopenicillanic acid (6-APA), featuring enhanced acid stability and oral bioavailability compared to ampicillin [2] [7]. Its approval in 1974 marked a milestone in aminopenicillin therapeutics [2].
Salt formation strategies evolved to address persistent challenges:
Embonate salts entered pharmaceutical practice as a solution to modulate drug release. The synthesis of amoxicillin embonate involves:
This approach parallels historical salt developments like procaine penicillin (1929), which prolonged intramuscular release, and benethamine penicillin (1940s), enhancing oral stability. Embonate utilization specifically leveraged embonic acid’s GRAS (Generally Recognized As Safe) status and its established application in salt formation with antiparasitic drugs like pyrantel embonate [9].
The embonate anion serves as a multifunctional pharmaceutical counterion engineered to optimize amoxicillin’s performance through physicochemical modulation:
Table 2: Functional Advantages of Embonate vs. Common Amoxicillin Salts
Property | Amoxicillin Embonate | Amoxicillin Trihydrate | Sodium Amoxicillin |
---|---|---|---|
Aqueous Solubility | Very low (<0.1 mg/mL) | Moderate (~4 mg/mL) | High (>100 mg/mL) |
Lipophilicity (Log P) | High (≥3.5) | Low (-1.4) | Very low (< -2.0) |
Acid Stability | High | Moderate | Low |
Release Duration | 6–12 hours | 1–2 hours | Immediate |
Primary Use Case | Targeted gastric delivery | Standard oral therapy | Parenteral injection |
These properties make embonate formulations particularly valuable for site-specific infections like H. pylori, where conventional amoxicillin’s short gastric residence and acid degradation limit efficacy [1] [9]. The anion’s compatibility with polymer matrices (e.g., alginate) further enables advanced gastroretentive systems like floating beads or mucoadhesive microparticles [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7